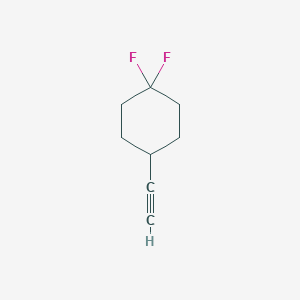

4-Ethynyl-1,1-difluorocyclohexane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-ethynyl-1,1-difluorocyclohexane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10F2/c1-2-7-3-5-8(9,10)6-4-7/h1,7H,3-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HURUIJYAMCRJOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1CCC(CC1)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10F2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Ethynyl-1,1-difluorocyclohexane

Abstract

This technical guide provides a comprehensive and scientifically grounded approach to the synthesis of 4-Ethynyl-1,1-difluorocyclohexane, a valuable building block in contemporary drug discovery and materials science. The gem-difluorocyclohexane motif is a recognized bioisostere for carbonyl groups, enhancing metabolic stability and modulating physicochemical properties, while the terminal alkyne functionality serves as a versatile handle for click chemistry and further molecular elaboration. This document details a robust, multi-step synthetic pathway, elucidates the mechanistic underpinnings of each transformation, and provides detailed experimental protocols. The target audience for this guide includes researchers, medicinal chemists, and process development scientists.

Introduction: The Strategic Importance of Fluorinated Alkyne Building Blocks

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. The unique properties of fluorine, including its high electronegativity, small van der Waals radius, and the strength of the C-F bond, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity.[1][2] The 1,1-difluoromethylene group, in particular, is a valuable non-polar, non-hydrolyzable mimic of a ketone or aldehyde carbonyl group.[1]

Concurrently, the terminal alkyne has emerged as a critical functional group in drug development.[3] It is a versatile precursor for a variety of chemical transformations, most notably the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), and can also participate in Sonogashira couplings and other carbon-carbon bond-forming reactions.[4][5] The combination of the 1,1-difluorocyclohexane scaffold with a terminal alkyne at the 4-position yields a building block of significant interest for the synthesis of novel therapeutics and advanced materials.

This guide outlines a logical and efficient synthetic route to this compound, commencing from commercially available starting materials. The chosen pathway emphasizes robust and scalable reactions, providing the user with a practical and reproducible methodology.

Retrosynthetic Analysis and Proposed Synthetic Pathway

A retrosynthetic analysis of the target molecule, this compound, suggests a convergent approach. The key bond dissections involve the terminal alkyne and the gem-difluoro group. The ethynyl group can be reliably installed from an aldehyde via established one-carbon homologation reactions.[6][7] The gem-difluoro moiety is most efficiently introduced by the deoxofluorination of a corresponding ketone.[1]

This leads to the following proposed synthetic pathway:

Caption: Proposed two-step synthesis of this compound.

Detailed Synthetic Protocols and Mechanistic Insights

Step 1: Synthesis of 4-Formyl-1,1-difluorocyclohexane

The initial step involves the geminal difluorination of a suitable commercially available starting material, ethyl 4-oxocyclohexanecarboxylate. The ester functionality serves as a stable precursor to the required aldehyde.

Reaction Scheme:

The conversion of the ketone to the gem-difluoride is a critical transformation. Diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, Deoxo-Fluor®, are the reagents of choice for this deoxofluorination.[1]

Mechanism of Deoxofluorination with DAST:

Caption: Simplified mechanism of deoxofluorination using DAST.

Experimental Protocol:

-

To a stirred solution of ethyl 4-oxocyclohexanecarboxylate (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) at -78 °C under an inert atmosphere (N₂ or Ar), add Deoxo-Fluor® (1.2 eq) dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford ethyl 4,4-difluorocyclohexanecarboxylate.

Quantitative Data (Representative):

| Parameter | Value |

| Starting Material | Ethyl 4-oxocyclohexanecarboxylate |

| Reagent | Deoxo-Fluor® |

| Yield | 85-95% |

| Purity (by GC) | >98% |

The resulting difluorinated ester is then reduced to the corresponding primary alcohol using a mild reducing agent such as diisobutylaluminium hydride (DIBAL-H).

Experimental Protocol:

-

Dissolve ethyl 4,4-difluorocyclohexanecarboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) and cool to -78 °C under an inert atmosphere.

-

Add DIBAL-H (1.0 M in hexanes, 2.2 eq) dropwise, maintaining the internal temperature below -70 °C.

-

Stir the reaction at -78 °C for 2-3 hours.

-

Monitor the reaction by TLC.

-

Quench the reaction by the sequential slow addition of methanol, water, and a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

-

Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.

-

Separate the layers and extract the aqueous phase with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo to yield (4,4-difluorocyclohexyl)methanol, which is often used in the next step without further purification.

The primary alcohol is then oxidized to the desired aldehyde, 4-formyl-1,1-difluorocyclohexane. Mild oxidation conditions are required to avoid over-oxidation to the carboxylic acid. Dess-Martin periodinane (DMP) or pyridinium chlorochromate (PCC) are suitable reagents.

Experimental Protocol (using DMP):

-

Dissolve (4,4-difluorocyclohexyl)methanol (1.0 eq) in anhydrous DCM (0.2 M) at room temperature.

-

Add Dess-Martin periodinane (1.1 eq) portion-wise over 15 minutes.

-

Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether and pour it into a vigorously stirred saturated aqueous solution of NaHCO₃ containing an excess of sodium thiosulfate (Na₂S₂O₃).

-

Stir until the solid dissolves and the layers are clear.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers, wash with saturated NaHCO₃ and brine, dry over MgSO₄, filter, and carefully concentrate under reduced pressure (the aldehyde can be volatile) to afford 4-formyl-1,1-difluorocyclohexane.

Step 2: Conversion of the Aldehyde to the Terminal Alkyne

The final step is the one-carbon homologation of the aldehyde to the terminal alkyne. Two highly effective methods are the Corey-Fuchs reaction and the Seyferth-Gilbert homologation (often using the Ohira-Bestmann modification).[6][7][8][9][10][11][12][13]

This two-step procedure first converts the aldehyde to a 1,1-dibromoalkene, which is then treated with a strong base to yield the terminal alkyne.[6][7][11][12][13]

Reaction Scheme:

Experimental Protocol:

-

Formation of the Dibromoalkene:

-

To a solution of triphenylphosphine (PPh₃, 4.0 eq) in anhydrous DCM (0.2 M) at 0 °C, add carbon tetrabromide (CBr₄, 2.0 eq) portion-wise.

-

Stir the resulting dark red mixture at 0 °C for 30 minutes.

-

Add a solution of 4-formyl-1,1-difluorocyclohexane (1.0 eq) in DCM dropwise.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Concentrate the reaction mixture and purify by flash chromatography (hexanes) to isolate the intermediate 1,1-dibromo-2-(4,4-difluorocyclohexyl)ethene.

-

-

Formation of the Alkyne:

-

Dissolve the dibromoalkene (1.0 eq) in anhydrous THF (0.2 M) and cool to -78 °C under an inert atmosphere.

-

Add n-butyllithium (n-BuLi, 2.1 eq, 1.6 M in hexanes) dropwise.

-

Stir the mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

-

Extract the mixture with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (hexanes) to yield this compound.

-

This method offers a one-pot conversion of the aldehyde to the alkyne under milder basic conditions, which can be advantageous for sensitive substrates.[8][9][10] It utilizes the Ohira-Bestmann reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate).

Reaction Scheme:

Experimental Protocol:

-

To a solution of 4-formyl-1,1-difluorocyclohexane (1.0 eq) in anhydrous methanol (MeOH, 0.2 M) at room temperature, add potassium carbonate (K₂CO₃, 2.0 eq).

-

Add the Ohira-Bestmann reagent (1.5 eq) dropwise to the suspension.

-

Stir the reaction mixture at room temperature for 12-16 hours. Effervescence (N₂ gas) should be observed.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, dilute the mixture with water and extract with diethyl ether (3 x 50 mL).

-

Combine the organic extracts, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (hexanes) to afford this compound.

Comparison of Methods:

| Feature | Corey-Fuchs Reaction | Ohira-Bestmann Modification |

| Conditions | Cryogenic temperatures, strong base (n-BuLi) | Room temperature, mild base (K₂CO₃) |

| Procedure | Two distinct steps (isolation of intermediate recommended) | One-pot procedure |

| Workup | Can be complicated by PPh₃ and PPh₃O byproducts | Generally cleaner workup |

| Substrate Scope | Very broad | Excellent for a wide range of aldehydes |

For the synthesis of this compound, the Ohira-Bestmann modification is often preferred due to its operational simplicity and milder conditions.

Characterization Data (Predicted)

This compound

-

Molecular Formula: C₈H₁₀F₂

-

Molecular Weight: 144.16 g/mol

-

¹H NMR (CDCl₃, 400 MHz): δ 2.20-2.10 (m, 1H), 2.05-1.90 (m, 5H), 1.85-1.70 (m, 4H).

-

¹³C NMR (CDCl₃, 101 MHz): δ 122.5 (t, J = 240 Hz, CF₂), 83.5 (s, C≡CH), 68.5 (s, C≡CH), 35.0 (t, J = 25 Hz, CH₂CF₂), 28.0 (s, CH-C≡), 24.5 (s, CH₂).

-

¹⁹F NMR (CDCl₃, 376 MHz): δ -95.0 to -98.0 (m).

-

GC-MS (EI): m/z 144 (M⁺).

Safety Considerations

-

Deoxofluorinating agents (DAST, Deoxo-Fluor®): These reagents are corrosive and react violently with water. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. DAST can disproportionate with thermal runaway; Deoxo-Fluor® is a safer alternative.

-

n-Butyllithium (n-BuLi): A pyrophoric reagent that ignites on contact with air and reacts violently with water. All manipulations must be performed under a strictly inert atmosphere using syringe and cannula techniques.

-

Carbon tetrabromide (CBr₄): A toxic and lachrymatory solid. Handle with care in a fume hood.

-

Dess-Martin periodinane (DMP): Can be explosive under certain conditions (shock or heat). It is recommended to use the commercially available stabilized formulation.

Conclusion

This technical guide has detailed a reliable and well-precedented synthetic route for the preparation of this compound. By leveraging a deoxofluorination reaction to install the gem-difluoro motif and a subsequent one-carbon homologation of an aldehyde, this valuable building block can be accessed in good overall yield. The protocols provided, along with the mechanistic insights and safety information, are intended to empower researchers in medicinal chemistry and materials science to confidently synthesize this compound and explore its potential in their respective fields.

References

-

Seyferth–Gilbert homologation - Wikipedia. [Link]

-

Seyferth-Gilbert Homologation Bestmann-Ohira Reagent - Organic Chemistry Portal. [Link]

-

Review of Seyferth-Gilbert Homologation Reaction (Carbon-Adding Reaction) - Oreate AI. [Link]

-

Seyferth-Gilbert Alkyne Synthesis | ORGANIC CHEMISTRY SELECT - WordPress.com. [Link]

-

How is a Seyferth-Gilbert homologation different from other methods? - TutorChase. [Link]

-

Sonogashira coupling - Wikipedia. [Link]

-

Alkynylation - Wikipedia. [Link]

-

Sonogashira Coupling - Organic Chemistry Portal. [Link]

-

Sonogashira Coupling - Chemistry LibreTexts. [Link]

-

Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC - NIH. [Link]

-

Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing. [Link]

- US3576889A - Ethynylation of ketones and aldehydes to obtain alcohols - Google P

-

Acetylene - Wikipedia. [Link]

-

Catalytic Ethynylation of Ketones1 | The Journal of Organic Chemistry - ACS Publications. [Link]

-

Corey–Fuchs reaction - Grokipedia. [Link]

-

Corey–Fuchs reaction - Wikipedia. [Link]

-

Corey-Fuchs Reaction - Organic Chemistry Portal. [Link]

-

This compound - Appretech Scientific Limited. [Link]

-

Formal γ-alkynylation of ketones via Pd-catalyzed C-C cleavage. [Link]

-

Preparation of 1,1-Difluoroallenes by Difluorovinylidenation of Carbonyl Compounds - Organic Syntheses. [Link]

-

Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. [Link]

-

Vinyl fluoride synthesis by fluorination - Organic Chemistry Portal. [Link]

-

6,6-Difluorobicyclo[3.1.0]hexane as a Rigidified 4,4-Difluorocyclohexane Mimetic: Multigram Synthesis, Physicochemical Characterization, and Incorporation into Maraviroc Analogs | Request PDF - ResearchGate. [Link]

-

Preparation of 1,1-Difluoroallenes by Difluorovinylidenation of Carbonyl Compounds - Organic Syntheses. [Link]

-

The preparation and properties of 1,1-difluorocyclopropane derivatives - Beilstein Journals. [Link]

-

Difluorodiazoethane (CF2HCHN2): A New Reagent for the Introduction of the Difluoromethyl Group | Request PDF - ResearchGate. [Link]

-

1,1-Difluorocyclohexane | C6H10F2 | CID 164586 - PubChem - NIH. [Link]

-

How will you convert cyclohexanone into cyclohexane? - Quora. [Link]

-

Acetylene Group, Friend or Foe in Medicinal Chemistry - PubMed. [Link]

-

Fluorocyclohexanes: Synthesis and structure of all-syn-1,2,4,5- tetrafluorocyclohexane. [Link]

-

Fluoroalkane and perfluoroalkane synthesis - Organic Chemistry Portal. [Link]

-

How can we convert cyclohexanone into cyclohexene? - Quora. [Link]

-

cis-1-Ethynyl-4-fluoro-cyclohexane | C8H11F | CID 54011429 - PubChem. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. BJOC - The preparation and properties of 1,1-difluorocyclopropane derivatives [beilstein-journals.org]

- 3. Acetylene Group, Friend or Foe in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. grokipedia.com [grokipedia.com]

- 7. Corey-Fuchs Reaction [organic-chemistry.org]

- 8. Seyferth–Gilbert homologation - Wikipedia [en.wikipedia.org]

- 9. Seyferth-Gilbert Homologation [organic-chemistry.org]

- 10. anthonycrasto.wordpress.com [anthonycrasto.wordpress.com]

- 11. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]

- 12. Corey-Fuchs Reaction | TCI AMERICA [tcichemicals.com]

- 13. alfa-chemistry.com [alfa-chemistry.com]

4-Ethynyl-1,1-difluorocyclohexane: A Technical Guide for Advanced Drug Discovery

CAS Number: 1202245-66-6

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Convergence of the Ethynyl and Gem-Difluorocyclohexyl Moieties

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is paramount. 4-Ethynyl-1,1-difluorocyclohexane emerges as a building block of significant interest, embodying the strategic fusion of two highly valued functional groups: a terminal alkyne and a gem-difluorinated cyclohexane ring. This guide provides an in-depth exploration of this compound, from its synthesis and characterization to its applications as a strategic tool in the design of next-generation therapeutics.

The terminal alkyne is a versatile functional group, prized for its linear geometry and reactivity. It can act as a key pharmacophoric element, engaging in specific interactions within protein binding sites, and serves as a synthetic handle for a variety of transformations, most notably the copper-catalyzed azide-alkyne cycloaddition ("click chemistry") and Sonogashira cross-coupling reactions. These reactions are foundational in fragment-based drug discovery, lead optimization, and the synthesis of complex molecular architectures.

Concurrently, the introduction of fluorine into drug candidates is a well-established strategy to modulate metabolic stability, binding affinity, and lipophilicity. The gem-difluorocyclohexane motif is particularly effective at enhancing metabolic stability by blocking susceptible C-H bonds from oxidative metabolism by cytochrome P450 enzymes. This guide will delve into the synthesis, properties, and strategic applications of this compound, providing a comprehensive resource for its effective utilization in drug discovery programs.

Physicochemical and Spectroscopic Profile

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in synthesis and drug design. The following table summarizes key predicted and known properties.

| Property | Value | Source |

| CAS Number | 1202245-66-6 | [1] |

| Molecular Formula | C₈H₁₀F₂ | [1] |

| Molecular Weight | 144.16 g/mol | [1] |

| Appearance | Colorless liquid (Predicted) | [2] |

| Boiling Point | 133.1 ± 40.0 °C (Predicted) | [2] |

| Density | 1.04 ± 0.1 g/cm³ (Predicted) | [2] |

| XlogP | 2.5 (Predicted) | [3] |

| Storage Temperature | Room Temperature | [2] |

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic signal for the acetylenic proton around δ 2.0-3.0 ppm. The protons on the cyclohexane ring will appear as a series of multiplets in the aliphatic region (δ 1.5-2.5 ppm), with their chemical shifts and coupling constants influenced by the fluorine atoms.

-

¹³C NMR: The carbon NMR spectrum will feature signals for the alkyne carbons in the range of δ 65-90 ppm. The carbon bearing the two fluorine atoms (C1) will exhibit a triplet due to C-F coupling. The other cyclohexane carbons will appear in the aliphatic region, with their chemical shifts influenced by the fluorine substitution. Studies on 1,1-difluorocyclohexane have shown significant C-F coupling.[4]

-

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing this molecule. For 1,1-difluorocyclohexane, the fluorine resonance is a key identifier.[5] In this compound, a single resonance is expected, likely appearing as a complex multiplet due to coupling with the neighboring protons.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) at m/z 144.0751, corresponding to the exact mass of C₈H₁₀F₂.[3] Common adducts such as [M+H]⁺, [M+Na]⁺, and [M+K]⁺ are also predicted.[3]

Proposed Synthesis of this compound

A robust and scalable synthesis of this compound can be proposed based on well-established organic transformations. The most logical approach involves the conversion of the commercially available 4,4-difluorocyclohexanecarbaldehyde to the terminal alkyne. Two primary methods are suitable for this one-carbon homologation: the Corey-Fuchs reaction and the Seyferth-Gilbert homologation.

Synthetic Workflow Diagram

Caption: Proposed synthetic routes to this compound.

Detailed Experimental Protocol: Seyferth-Gilbert Homologation

The Seyferth-Gilbert homologation, particularly using the Bestmann-Ohira reagent, is often preferred for its milder conditions and applicability to a wider range of aldehydes.

Materials:

-

4,4-Difluorocyclohexanecarbaldehyde

-

Dimethyl (1-diazo-2-oxopropyl)phosphonate (Bestmann-Ohira reagent)

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 4,4-difluorocyclohexanecarbaldehyde (1.0 eq) in anhydrous methanol (0.2 M) under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add the Bestmann-Ohira reagent (1.2 eq).

-

To this stirred solution, add potassium carbonate (2.0 eq) portion-wise, ensuring the temperature remains at 0 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Applications in Drug Discovery and Medicinal Chemistry

The unique combination of a terminal alkyne and a gem-difluorocyclohexane ring in this compound provides medicinal chemists with a powerful building block to address several key challenges in drug design.

Metabolic Stabilization

The gem-difluoro group on the cyclohexane ring acts as a bioisostere for a methylene or carbonyl group but with significantly altered electronic properties and metabolic stability. The high strength of the C-F bond makes the fluorinated carbon and adjacent positions less susceptible to oxidative metabolism by cytochrome P450 enzymes.

Caption: The gem-difluoro group blocks metabolic oxidation.

Modulation of Physicochemical Properties

The introduction of the gem-difluoro moiety can influence a molecule's lipophilicity (logP) and pKa. While often increasing lipophilicity compared to a non-fluorinated analog, the effect can be context-dependent. The electron-withdrawing nature of the fluorine atoms can also impact the acidity or basicity of nearby functional groups.

Synthetic Versatility and Molecular Scaffolding

The terminal alkyne of this compound is a gateway to a vast array of molecular complexity.

-

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction allows for the straightforward formation of a C(sp)-C(sp²) bond, enabling the connection of the difluorocyclohexane motif to various aryl and vinyl halides. This is a powerful tool for building the core structures of many targeted therapies.

Caption: General scheme for Sonogashira coupling.

-

Click Chemistry: The terminal alkyne is a key component in the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click" reaction. This allows for the facile conjugation of the 4,4-difluorocyclohexyl moiety to biomolecules, fluorescent probes, or other drug fragments, making it an invaluable tool in chemical biology and drug delivery.

Conclusion

This compound stands as a testament to the power of strategic molecular design. By combining the metabolic stability conferred by the gem-difluoro group with the synthetic versatility and pharmacophoric potential of the terminal alkyne, this building block offers a compelling solution to many of the challenges faced in modern drug discovery. Its application can lead to the development of drug candidates with improved pharmacokinetic profiles and novel mechanisms of action. As our understanding of the nuanced effects of fluorination and the utility of alkyne-based transformations continues to grow, the importance of scaffolds like this compound in the medicinal chemist's toolkit is set to increase.

References

-

PubChemLite. This compound (C8H10F2). Available from: [Link].

-

The Royal Society of Chemistry. Supporting Information for.... Available from: [Link].

-

Appretech Scientific Limited. This compound. Available from: [Link].

-

Chemistry LibreTexts. 11.5: Preparation of Alkynes. (2021). Available from: [Link].

-

Request PDF. A Practical Preparation of Terminal Alkynes from Aldehydes. Available from: [Link].

- Google Patents. DE4430668B4 - Derivatives of 4,4-difluorocyclohexane and 4,4-difluoro-1-cyclohexene and their use in liquid crystal mixtures.

-

YouTube. 9.3 Synthesis of Alkynes | Organic Chemistry. (2020). Available from: [Link].

-

Chemistry LibreTexts. 9.2: Preparation of Alkynes - Elimination Reactions of Dihalides. (2024). Available from: [Link].

-

Chemistry LibreTexts. 14.4.1: Preparation of Alkynes by Double Elimination. (2023). Available from: [Link].

-

PubChem. 1,1-Difluorocyclohexane | C6H10F2 | CID 164586. Available from: [Link].

-

PubMed. Nuclear Magnetic Resonance Spectroscopy. A Stereospecific J(CF) Coupling in the Low-Temperature C Nmr Spectrum of 1,1-Difluorocyclohexane. (1970). Available from: [Link].

Sources

- 1. appretech.com [appretech.com]

- 2. This compound | 1202245-66-6 [chemicalbook.com]

- 3. PubChemLite - this compound (C8H10F2) [pubchemlite.lcsb.uni.lu]

- 4. Nuclear Magnetic Resonance Spectroscopy. A Stereospecific J(CF) Coupling in the Low-Temperature C Nmr Spectrum of 1,1-Difluorocyclohexane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1,1-Difluorocyclohexane | C6H10F2 | CID 164586 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Ethynyl-1,1-difluorocyclohexane: Properties, Synthesis, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 4-Ethynyl-1,1-difluorocyclohexane, a valuable building block for researchers and professionals in the fields of medicinal chemistry and drug development. This document is intended to serve as a practical resource, offering not only essential data but also insights into the strategic utilization of this unique chemical entity.

Introduction: The Strategic Value of Fluorinated Alkyne Scaffolds

The introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to modulate a wide range of pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. The gem-difluoro group, in particular, is often employed as a bioisostere for a carbonyl group or to lock the conformation of a flexible ring system. When combined with a terminal alkyne—a versatile functional group for bioorthogonal conjugation and carbon-carbon bond formation—the resulting scaffold, such as this compound, becomes a powerful tool in the synthesis of novel therapeutics. This guide will delve into the core characteristics of this compound, providing a foundation for its effective application in research and development.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of a building block is paramount for its successful incorporation into a synthetic workflow and for predicting its influence on the properties of the final drug candidate.

Structural and General Properties

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 1202245-66-6 | [1] |

| Molecular Formula | C₈H₁₀F₂ | [1] |

| Molecular Weight | 144.16 g/mol | [1] |

| Physical State | Colorless liquid (predicted) | [2] |

| Purity | Typically >97% | [1] |

| Storage | Store at room temperature | [2] |

Predicted Physicochemical Data

| Property | Predicted Value | Source |

| Boiling Point | 133.1 ± 40.0 °C | [2] |

| Density | 1.04 ± 0.1 g/cm³ | [2] |

| XlogP | 2.5 | [3] |

Expert Insight: The predicted XlogP of 2.5 suggests that this compound possesses moderate lipophilicity. The gem-difluoro group, while increasing the molecular weight, does not drastically increase lipophilicity compared to a non-fluorinated analogue, making it an attractive scaffold for maintaining drug-like properties.

Spectroscopic Characterization

The unique structural features of this compound give rise to a characteristic spectroscopic fingerprint. The following sections provide an expert interpretation of the expected spectral data, which is crucial for reaction monitoring and structural confirmation.

Infrared (IR) Spectroscopy

The IR spectrum is a powerful tool for identifying the key functional groups present in the molecule.

-

≡C-H Stretch: A sharp, strong absorption is expected in the region of 3330-3270 cm⁻¹ , which is highly characteristic of the C-H bond of a terminal alkyne.[4]

-

C≡C Stretch: A weak to medium, sharp absorption is anticipated between 2260-2100 cm⁻¹ . The intensity of this peak is often diminished in symmetrical alkynes, but in this case, it should be clearly observable.[4]

-

C-F Stretch: Strong absorptions corresponding to the C-F bonds are expected in the fingerprint region, typically between 1100-1000 cm⁻¹ .

-

C-H Stretch (Aliphatic): Strong absorptions from the cyclohexane ring will be present in the 2960-2850 cm⁻¹ region.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton environments within the molecule.

-

¹H NMR:

-

Alkynyl Proton (≡C-H): A singlet or a narrow triplet (due to long-range coupling) is expected around δ 1.9-2.5 ppm .

-

Cyclohexane Protons: A series of complex multiplets will be observed between δ 1.5-2.2 ppm . The protons on the carbons adjacent to the gem-difluoro group (C2 and C6) will likely appear as multiplets further downfield due to the electron-withdrawing effect of the fluorine atoms and will exhibit coupling to the fluorine atoms.

-

-

¹³C NMR:

-

Alkynyl Carbons (C≡C): Two distinct signals are expected in the range of δ 65-90 ppm .

-

Fluorinated Carbon (C1): A triplet is expected around δ 120-130 ppm due to one-bond coupling with the two fluorine atoms.

-

Cyclohexane Carbons: Signals for the other cyclohexane carbons will appear in the aliphatic region (δ 20-40 ppm ), with those closer to the fluorine atoms being shifted downfield.

-

-

¹⁹F NMR: A single resonance is expected, which will appear as a complex multiplet due to coupling with the neighboring protons on the cyclohexane ring. Based on studies of 1,1-difluorocyclohexane, the chemical shift would be in the region of -90 to -100 ppm relative to CFCl₃.[6]

Mass Spectrometry (MS)

Electron ionization mass spectrometry would be expected to show a molecular ion peak (M⁺) at m/z 144. The fragmentation pattern would likely involve the loss of fluorine, the ethynyl group, and fragmentation of the cyclohexane ring. High-resolution mass spectrometry is essential for confirming the elemental composition.

Synthesis and Reactivity

The synthesis of this compound can be approached through established synthetic methodologies. A plausible synthetic route is outlined below, followed by a discussion of the key reactions of the terminal alkyne.

Proposed Synthetic Pathway

A practical synthesis can be envisioned starting from 4,4-difluorocyclohexanone.

Caption: Proposed synthetic route to this compound.

Experimental Protocol: A General Approach

-

Step 1: Olefination. To a solution of a suitable phosphonium ylide or phosphonate carbanion (generated, for example, from bromomethyltriphenylphosphonium bromide and a strong base) in an anhydrous solvent such as THF at low temperature, a solution of 4,4-difluorocyclohexanone is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion.

-

Step 2: Elimination. The resulting vinyl bromide is then subjected to a double elimination reaction using a strong base, such as sodium amide in liquid ammonia, to afford the terminal alkyne.

Key Reactions for Drug Discovery

The terminal alkyne moiety of this compound is a versatile handle for a variety of chemical transformations that are highly valued in medicinal chemistry.

This palladium- and copper-catalyzed reaction enables the formation of a carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide. This is a powerful method for constructing complex molecular architectures.[7]

Caption: Schematic of the Sonogashira cross-coupling reaction.

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click" chemistry, allowing for the efficient and specific formation of a stable 1,2,3-triazole linkage. This reaction is widely used in bioconjugation and fragment-based drug discovery.[8]

Sources

- 1. appretech.com [appretech.com]

- 2. This compound | 1202245-66-6 [m.chemicalbook.com]

- 3. PubChemLite - this compound (C8H10F2) [pubchemlite.lcsb.uni.lu]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Fluorine NMR Spectra and Conformational Isomerization of 1,1‐Difluorocyclohexane | Semantic Scholar [semanticscholar.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Biosynthesis of alkyne-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Ethynyl-1,1-difluorocyclohexane: A Versatile Building Block for Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 4-Ethynyl-1,1-difluorocyclohexane, a valuable building block for researchers, medicinal chemists, and drug development professionals. The document details its physicochemical properties, provides a robust, field-proven synthetic protocol with mechanistic insights, and explores the strategic rationale for its application in modern drug design. Emphasis is placed on the synergistic roles of the gem-difluoro group and the terminal alkyne moiety in modulating metabolic stability, physicochemical properties, and enabling advanced conjugation strategies. This guide serves as a practical resource, integrating theoretical principles with actionable experimental methodologies to empower innovation in therapeutic design.

Introduction: The Strategic Value of Fluorinated Aliphatic Scaffolds

The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to fine-tune a drug candidate's pharmacological profile. The introduction of a gem-difluoromethylene group into a carbocyclic ring, such as in the cyclohexane scaffold, imparts profound effects on local electronics, lipophilicity, metabolic stability, and conformation without significantly increasing steric bulk. This modification can block sites of oxidative metabolism and lower the pKa of nearby functional groups through potent inductive effects, thereby enhancing bioavailability and target engagement.[1][2]

This compound emerges as a particularly compelling building block by marrying the benefits of the gem-difluorocyclohexane motif with the synthetic versatility of a terminal alkyne. The alkyne serves not only as a rigid linker and a potential pharmacophoric element but also as a versatile handle for a suite of powerful chemical transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[3][4] This guide elucidates the synthesis, properties, and strategic application of this high-value compound.

Physicochemical and Safety Profile

A thorough understanding of a building block's fundamental properties is critical for its effective use in synthesis and for ensuring laboratory safety.

Physicochemical Data

The key properties of this compound are summarized below. These values are essential for reaction planning, purification, and analytical characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₀F₂ | [5][6] |

| Molecular Weight | 144.16 g/mol | [5][6] |

| CAS Number | 1202245-66-6 | [5][6] |

| Appearance | Colorless liquid (Predicted) | [5] |

| Boiling Point | 133.1 ± 40.0 °C (Predicted) | [5] |

| Density | 1.04 ± 0.1 g/cm³ (Predicted) | [5] |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a controlled laboratory environment.

Hazard Identification: [7]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory tract irritation.

Recommended Precautions: [7]

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors or mist.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. Recommended storage temperature is 2-8 °C.[7]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[7]

Synthesis Protocol: From Ketone to Alkyne

The synthesis of this compound is most logically achieved from the corresponding ketone, 4,4-difluorocyclohexanone. The conversion of a ketone to a terminal alkyne is a classic transformation in organic synthesis, for which several reliable methods exist. The Ohira-Bestmann modification of the Seyferth-Gilbert homologation is presented here as it offers a robust and high-yielding one-pot procedure that is tolerant of a wide range of functional groups and proceeds under relatively mild conditions.[8][9][10]

The causality for selecting this method over alternatives like the Corey-Fuchs reaction lies in its operational simplicity and milder basic conditions (K₂CO₃/MeOH), which minimize potential side reactions such as enolization that can be problematic with aliphatic ketones under the strongly basic conditions of the Corey-Fuchs protocol (n-BuLi).[9][11]

Reaction Scheme

Caption: Synthetic workflow for the Ohira-Bestmann homologation.

Step-by-Step Experimental Protocol

Materials:

-

4,4-Difluorocyclohexanone

-

Ohira-Bestmann Reagent (Dimethyl 1-diazo-2-oxopropylphosphonate)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Methanol (MeOH), anhydrous

-

Diethyl ether (Et₂O)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine (saturated aqueous NaCl)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

-

Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add anhydrous methanol (approx. 0.2 M relative to the ketone).

-

Addition of Base: Add anhydrous potassium carbonate (2.0 equivalents). Stir the suspension vigorously for 10-15 minutes at room temperature.

-

Addition of Reagents: To the stirring suspension, add 4,4-difluorocyclohexanone (1.0 equivalent). Immediately following, add the Ohira-Bestmann reagent (1.2 equivalents) dropwise over 5-10 minutes. Causality Note: Adding the ketone first ensures the in-situ generated diazomethylphosphonate anion reacts immediately, minimizing self-condensation.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), observing the consumption of the starting ketone. The reaction is typically complete within 2-4 hours.

-

Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and dilute with diethyl ether.

-

Extraction: Separate the layers. Extract the aqueous layer twice more with diethyl ether. Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with water and then brine to remove residual methanol and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator. Caution: The product is likely volatile; use minimal heating.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate gradient) to yield pure this compound as a colorless liquid.

Structural Characterization (Self-Validation)

Confirmation of the product's identity and purity is achieved through standard spectroscopic techniques. The following data represent the expected chemical shifts based on the known effects of the constituent functional groups.[1][5][12][13]

Predicted NMR Spectroscopic Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H-NMR | ~2.5 - 3.1 | t (triplet) | Acetylenic proton (-C≡C-H ). Small coupling (J ≈ 2-3 Hz) to the methine proton. |

| ~2.3 - 2.6 | m (multiplet) | Methine proton at C4 (-CH -C≡CH). | |

| ~1.8 - 2.2 | m (multiplet) | Methylene protons adjacent to the CF₂ group (-CH₂ -CF₂-). | |

| ~1.6 - 1.9 | m (multiplet) | Methylene protons adjacent to the CH group (-CH₂ -CH-). | |

| ¹³C-NMR | ~115 (t, J ≈ 250 Hz) | t (triplet) | Difluorinated carbon (C F₂). Large one-bond C-F coupling. |

| ~80 - 85 | s (singlet) | Internal alkyne carbon (-C ≡CH). | |

| ~70 - 75 | d (doublet) | Terminal alkyne carbon (-C≡C H). | |

| ~35 (t, J ≈ 23 Hz) | t (triplet) | Methylene carbons adjacent to the CF₂ group (C H₂-CF₂-). Two-bond C-F coupling. | |

| ~25 - 30 | s (singlet) | Methylene carbons adjacent to the CH group (C H₂-CH-). | |

| ~20 - 25 | s (singlet) | Methine carbon (C H-C≡CH). | |

| ¹⁹F-NMR | ~ -90 to -110 | m (multiplet) | Geminal fluorine atoms (-CF₂ -). Referenced to CFCl₃.[4][13] |

Note: NMR chemical shifts are predictions and may vary based on solvent and experimental conditions.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in the strategic combination of its two key motifs.

Caption: Key structural features and their associated benefits in drug design.

The Role of the gem-Difluorocyclohexane Core

-

Metabolic Shielding: The C-F bond is exceptionally strong and resistant to enzymatic cleavage. Placing the CF₂ group at the 4-position effectively blocks a potential site of cytochrome P450-mediated hydroxylation, a common metabolic pathway for cyclohexane rings. This can significantly increase the half-life and oral bioavailability of a drug candidate.[1][13]

-

Modulation of Physicochemical Properties: The two fluorine atoms exert a powerful electron-withdrawing inductive effect. This can lower the pKa of neighboring basic amines, which can be advantageous for optimizing solubility and cell permeability. Furthermore, the CF₂ group can subtly alter the lipophilicity (LogP) of the molecule in a context-dependent manner, providing a handle for fine-tuning the ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1][14]

The Versatility of the Terminal Alkyne

-

Bioorthogonal Chemistry: The terminal alkyne is the key functional group for "click" chemistry. It reacts efficiently and selectively with azides to form stable 1,2,3-triazole rings.[3] This allows for the late-stage modification of complex molecules, the attachment of imaging agents or affinity probes for target identification, and the synthesis of antibody-drug conjugates (ADCs).

-

Pharmacophore and Structural Element: The linear and rigid nature of the alkyne can be exploited to orient other pharmacophoric groups into a specific vector within a protein's binding site, enhancing potency and selectivity.[12] It can serve as a bioisostere for other functional groups, such as nitriles or halogens, while offering unique electronic properties.[12]

-

Covalent Warhead Precursor: While terminal alkynes themselves are generally stable, they are precursors to reactive species. For example, they can be used in the design of covalent inhibitors where the alkyne is activated within the target enzyme's active site.

Conclusion

This compound is more than a simple catalog chemical; it is a strategically designed building block that addresses multiple challenges in modern drug discovery. Its synthesis is achievable through robust and well-established organic chemistry transformations. The compound provides medicinal chemists with a powerful platform to simultaneously enhance metabolic stability, modulate physicochemical properties, and enable versatile synthetic elaboration through its terminal alkyne handle. As the demand for drug candidates with optimized ADME profiles and novel mechanisms of action continues to grow, the judicious application of building blocks like this compound will be instrumental in the development of next-generation therapeutics.

References

-

Alkynes | Drug Discovery with Privileged Building Blocks. Taylor & Francis eBooks. Available at: [Link]

-

Making a Long Journey Short: Alkyne Functionalization of Natural Product Scaffolds. ResearchGate. Available at: [Link]

-

Acetylene Group, Friend or Foe in Medicinal Chemistry. PubMed. Available at: [Link]

-

Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. PubMed. Available at: [Link]

-

Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. PubMed Central. Available at: [Link]

-

Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. ResearchGate. Available at: [Link]

-

Seyferth–Gilbert homologation. Grokipedia. Available at: [Link]

-

Seyferth–Gilbert homologation. Wikipedia. Available at: [Link]

-

Seyferth-Gilbert Homologation. NROChemistry. Available at: [Link]

-

gem‐Difluoro‐3‐azabicyclo[3.n.1]alkanes and Their Derivatives – Bicyclic Fluorinated Piperidine Isosteres for Drug Discovery. ResearchGate. Available at: [Link]

-

Seyferth-Gilbert Homologation Bestmann-Ohira Reagent. Organic Chemistry Portal. Available at: [Link]

-

Seyferth–Gilbert Homologation. Reaction Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

-

Corey-Fuchs Reaction. Organic Chemistry Portal. Available at: [Link]

-

Corey–Fuchs reaction. Wikipedia. Available at: [Link]

-

Corey-Fuchs Reaction. SynArchive. Available at: [Link]

-

6,6-Difluorobicyclo[3.1.0]hexane as a Rigidified 4,4-Difluorocyclohexane Mimetic: Multigram Synthesis, Physicochemical Characterization, and Incorporation into Maraviroc Analogs. ResearchGate. Available at: [Link]

-

Nuclear Magnetic Resonance Spectroscopy. A Stereospecific J(CF) Coupling in the Low-Temperature C Nmr Spectrum of 1,1-Difluorocyclohexane. PubMed. Available at: [Link]

-

Fluorocyclohexanes: Synthesis and structure of all-syn-1,2,4,5- tetrafluorocyclohexane. University of St Andrews. Available at: [Link]

-

This compound. Appretech Scientific Limited. Available at: [Link]

Sources

- 1. Fluorine NMR Spectra and Conformational Isomerization of 1,1‐Difluorocyclohexane | Semantic Scholar [semanticscholar.org]

- 2. scribd.com [scribd.com]

- 3. brainly.com [brainly.com]

- 4. rsc.org [rsc.org]

- 5. Alkynes | OpenOChem Learn [learn.openochem.org]

- 6. web.pdx.edu [web.pdx.edu]

- 7. rsc.org [rsc.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. jeolusa.com [jeolusa.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. Solved What is the expected chemical shift for the proton of | Chegg.com [chegg.com]

- 14. rsc.org [rsc.org]

1H NMR and 13C NMR of 4-Ethynyl-1,1-difluorocyclohexane

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-Ethynyl-1,1-difluorocyclohexane

Abstract

This compound is a key building block in medicinal chemistry and materials science, prized for the conformational rigidity imparted by the gem-difluoro group and the synthetic versatility of the ethynyl moiety. Nuclear Magnetic Resonance (NMR) spectroscopy is the quintessential tool for the structural elucidation and purity assessment of this molecule. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, grounded in fundamental principles and data from analogous structures. It is designed for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to acquire and interpret NMR data for fluorinated alicyclic compounds. We will explore spectral prediction, the causality behind experimental choices, detailed acquisition protocols, and the interpretation of complex spin-spin coupling patterns involving ¹H, ¹³C, and ¹⁹F nuclei.

Introduction: The Structural Significance of this compound

The 4,4-difluorocyclohexane motif is a conformationally restricted surrogate for cyclohexanes and is of significant interest in drug design.[1] The gem-difluoro substitution at a single carbon atom locks the cyclohexane ring's chair conformation and influences the molecule's electronic properties without dramatically increasing its size. The addition of an ethynyl group at the C4 position provides a reactive handle for a multitude of chemical transformations, including click chemistry, Sonogashira couplings, and polymerization reactions.

Accurate structural confirmation of this molecule is paramount. NMR spectroscopy offers unparalleled insight into its three-dimensional structure by reporting on the unique electronic environment of each hydrogen and carbon atom. However, the presence of fluorine introduces complexities, such as long-range H-F and C-F spin-spin couplings, that require careful analysis. This guide will deconstruct these complexities to provide a clear path to confident spectral assignment.

Figure 1: Structure of this compound with key atoms labeled.

Foundational NMR Principles for a Fluorinated Cyclohexane

A comprehensive analysis requires understanding not just ¹H and ¹³C nuclei, but also the highly influential ¹⁹F nucleus (100% natural abundance, spin I=½).

-

Chemical Shift (δ): The position of a signal in the NMR spectrum, measured in parts per million (ppm), is dictated by the local electronic environment of the nucleus. Electronegative atoms like fluorine deshield nearby nuclei, shifting their signals downfield (to higher ppm values).[2][3] The π-system of the ethynyl group creates a magnetic anisotropy effect, shielding the acetylenic proton and shifting its signal upfield relative to vinylic protons.[4]

-

Spin-Spin Coupling (J-coupling): The interaction between the magnetic moments of neighboring nuclei is transmitted through bonding electrons, causing signals to split into multiplets. In this molecule, we will observe:

-

H-H Couplings (ⁿJHH): Typically observed over 2-3 bonds, crucial for determining connectivity.

-

H-F Couplings (ⁿJHF): Can be observed over 2, 3, or even 4 bonds. The magnitude of ³JHF is highly dependent on the dihedral angle, similar to the Karplus relationship for ³JHH.[5]

-

C-F Couplings (ⁿJCF): One-bond couplings (¹JCF) are very large (typically > 200 Hz). Longer-range couplings are also common and provide invaluable structural information.[6][7]

-

Predicted Spectral Analysis and Interpretation

As no public spectral data for this compound is readily available, the following analysis is a prediction based on established data for 1,1-difluorocyclohexane[5], ethynylcyclohexane[8], and general chemical shift principles[9].

¹H NMR Spectrum Analysis

The molecule has four distinct proton environments:

-

H-ethynyl (1H): The proton on the terminal alkyne.

-

H-4 (1H): The proton on the carbon bearing the ethynyl group.

-

H-2/H-6 (4H): The four protons adjacent to the CF₂ group.

-

H-3/H-5 (4H): The four protons adjacent to the CH-ethynyl group.

Expected Chemical Shifts and Multiplicities:

| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Rationale for Shift and Coupling |

| H-2/H-6 (axial) | ~1.8 - 2.0 | dddm | Deshielded by proximity to two electronegative fluorine atoms. Coupled to its geminal equatorial proton (~²JHH ≈ 12-14 Hz), the adjacent axial H-3/H-5 protons (~³JHH(ax,ax) ≈ 10-13 Hz), and the axial fluorine (~³JHF(ax,ax) ≈ 34 Hz).[5] |

| H-2/H-6 (equatorial) | ~2.0 - 2.2 | dddm | Further deshielded relative to the axial proton. Coupled to its geminal axial proton, the adjacent equatorial H-3/H-5 protons (~³JHH(ax,eq) ≈ 3-5 Hz), and the equatorial fluorine (~³JHF(ax,eq) ≈ 11.5 Hz).[5] |

| H-3/H-5 (axial & eq) | ~1.6 - 1.9 | m | Complex multiplet due to geminal and vicinal couplings to H-2/H-6 and H-4. Less deshielded than H-2/H-6 as they are further from the fluorine atoms. |

| H-4 | ~2.3 - 2.5 | m | Deshielded by the adjacent ethynyl group. Coupled to the four neighboring protons on C-3 and C-5. |

| H-ethynyl | ~1.9 - 2.1 | t | Shielded by the magnetic anisotropy of the triple bond. Appears as a triplet due to long-range coupling with the two equatorial H-3/H-5 protons (~⁴JHH ≈ 2-3 Hz). |

¹³C NMR Spectrum Analysis

The molecule has five distinct carbon environments: C1, C2/C6, C3/C5, C4, and the two alkyne carbons (C≡CH and C≡CH).

Expected Chemical Shifts and Multiplicities (Proton-Decoupled):

| Carbon Assignment | Predicted δ (ppm) | Predicted Multiplicity (from C-F Coupling) | Rationale for Shift and Coupling |

| C1 (CF₂) | ~115 - 120 | t | Heavily deshielded by the two attached fluorine atoms. Appears as a triplet due to strong one-bond coupling to the two fluorine atoms (¹JCF ≈ 240-250 Hz).[6] |

| C2/C6 | ~30 - 35 | t | Shifted downfield relative to cyclohexane (~27 ppm)[10] due to the β-effect of the fluorine atoms. Appears as a triplet due to two-bond coupling to fluorine (²JCF ≈ 20-25 Hz). |

| C3/C5 | ~20 - 25 | t | Relatively unshifted from a typical cyclohexane carbon. May show a small triplet from three-bond coupling to fluorine (³JCF ≈ 5-10 Hz).[6] |

| C4 | ~25 - 30 | s | Standard aliphatic carbon chemical shift. |

| C≡CH | ~85 - 90 | s | Typical chemical shift for a substituted sp-hybridized carbon.[9][11] |

| C≡ CH** | ~68 - 72 | s | Typical chemical shift for a terminal sp-hybridized carbon.[9][11] |

Experimental Protocols: A Self-Validating System

Executing a successful NMR experiment requires meticulous preparation and a logical acquisition workflow. The goal is to produce high-quality, reproducible data.

Sample Preparation

The choice of solvent is critical, especially for fluorinated compounds which may have limited solubility.[12]

-

Solvent Selection: Begin with Deuterated Chloroform (CDCl₃), as it dissolves a wide range of organic compounds and is easy to remove.[13] If solubility is poor, Deuterated Acetone (Acetone-d₆) or Deuterated Dimethyl Sulfoxide (DMSO-d₆) are excellent alternatives.

-

Concentration: Prepare a solution of ~5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Internal Standards:

-

¹H and ¹³C: Tetramethylsilane (TMS) is the universally accepted reference standard (δ = 0.00 ppm). Most high-quality deuterated solvents are available with TMS already added.

-

¹⁹F (Optional but Recommended): A fluorine reference is crucial for accurate ¹⁹F chemical shifts. An external standard is often preferred to avoid any potential reaction with the analyte. Prepare a sealed capillary containing a reference compound like hexafluorobenzene (C₆F₆, δ ≈ -164.9 ppm) or trifluorotoluene (C₆H₅CF₃, δ ≈ -63.7 ppm) in the same deuterated solvent.[14][15] Drop this capillary into the NMR tube.

-

Figure 2: A comprehensive workflow for NMR analysis.

NMR Data Acquisition

-

Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent. Tune the probe for the relevant nuclei (¹H, ¹³C, ¹⁹F) and perform automated or manual shimming to optimize magnetic field homogeneity.

-

¹H Acquisition:

-

Pulse Sequence: A standard single-pulse experiment.

-

Spectral Width: ~16 ppm, centered around 6 ppm.

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay (d1): 1-2 seconds.

-

Number of Scans: 8-16 scans for a sample of this concentration.

-

Causality: This combination ensures all signals are captured with good resolution and signal-to-noise in a short amount of time.

-

-

¹³C Acquisition:

-

Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., zgpg30).

-

Spectral Width: ~240 ppm, centered around 100 ppm.

-

Acquisition Time: ~1 second.

-

Relaxation Delay (d1): 2 seconds. A longer delay is needed for quaternary carbons (like the alkyne carbons) to fully relax.

-

Number of Scans: 128-1024 scans, depending on concentration. ¹³C has a low natural abundance, requiring more scans.

-

Causality: Proton decoupling collapses C-H multiplets into singlets, simplifying the spectrum and increasing signal-to-noise via the Nuclear Overhauser Effect (NOE).

-

-

2D NMR (for assignment confirmation):

-

COSY (¹H-¹H Correlation Spectroscopy): Identifies protons that are coupled to each other. Essential for tracing the connectivity of the cyclohexane ring protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon it is directly attached to. This is the most reliable way to assign the carbon signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over 2-3 bonds. Useful for confirming assignments of quaternary carbons and piecing together molecular fragments.

-

Conclusion

The NMR spectra of this compound are rich with structural information. A thorough analysis of the ¹H and ¹³C spectra reveals not only the basic connectivity but also subtle stereochemical details arising from the fixed chair conformation and the influence of the fluorine atoms. The characteristic downfield shift and triplet multiplicity of the C1 carbon in the ¹³C spectrum, combined with the complex splitting patterns of the H-2/H-6 protons in the ¹H spectrum due to large geminal H-F couplings, serve as definitive spectroscopic signatures for the 1,1-difluorocyclohexane moiety. By employing the systematic experimental protocols and interpretive strategies outlined in this guide, researchers can confidently elucidate and verify the structure of this valuable chemical building block.

References

-

Jonas, J., Allerhand, A., & Gutowsky, H. S. (1965). Fluorine NMR Spectra and Conformational Isomerization of 1,1‐Difluorocyclohexane. The Journal of Chemical Physics. [Link]

-

Abraham, R. J., & Edgar, M. Substituent Chemical Shifts in NMR. Part 5: Mono and Difluoro S.C.S. in rigid molecules. Modgraph. [Link]

-

University of California, Santa Barbara. 19F NMR Reference Standards. UCSB Chemistry and Biochemistry. [Link]

-

Roberts, J. D., et al. (1970). Nuclear Magnetic Resonance Spectroscopy. A Stereospecific J(CF) Coupling in the Low-Temperature C Nmr Spectrum of 1,1-Difluorocyclohexane. Proceedings of the National Academy of Sciences. [Link]

-

Scribd. 19f NMR Reference Standards 0. [Link]

-

ResearchGate. (2025). Effect of Electronic Interactions on NMR (1)J(CF) and (2)J(CF) Couplings. [Link]

-

Reddit. (2015). Standardizing for 19F NMR. r/chemistry. [Link]

-

Chemistry LibreTexts. (2020). 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

Abraham, R. J., et al. Proton chemical shifts in NMR. Part 16. Proton chemical shifts in acetylenes and the anisotropic and steric effects of the acetylene group. RSC Publishing. [Link]

-

Chem Help ASAP. (2022). chemical shift of functional groups in 13C NMR spectroscopy. YouTube. [Link]

-

Chemistry Steps. NMR Chemical Shift Values Table. [Link]

-

Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. [Link]

-

University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. UCSB Chemistry and Biochemistry. [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

Jonas, J., Allerhand, A., & Gutowsky, H. S. (1965). Fluorine NMR Spectra and Conformational Isomerization of 1,1‐Difluorocyclohexane. The Journal of Chemical Physics, 42(10), 3396–3399. [Link]

-

Appretech Scientific Limited. This compound. [Link]

-

Doc Brown's Chemistry. C6H12 C-13 nmr spectrum of cyclohexane. [Link]

-

Mykhailiuk, P. K. (2021). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. Chemistry – A European Journal. [Link]

Sources

- 1. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 5. pubs.aip.org [pubs.aip.org]

- 6. Nuclear Magnetic Resonance Spectroscopy. A Stereospecific J(CF) Coupling in the Low-Temperature C Nmr Spectrum of 1,1-Difluorocyclohexane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Proton chemical shifts in NMR. Part 16.1 Proton chemical shifts in acetylenes and the anisotropic and steric effects of the acetylene group - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. youtube.com [youtube.com]

- 10. C6H12 C-13 nmr spectrum of cyclohexane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of cyclohexane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. organicchemistrydata.org [organicchemistrydata.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. NMR 溶剂 [sigmaaldrich.com]

- 14. colorado.edu [colorado.edu]

- 15. reddit.com [reddit.com]

An In-depth Technical Guide to the Mass Spectrometry of 4-Ethynyl-1,1-difluorocyclohexane

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 4-ethynyl-1,1-difluorocyclohexane, a compound of interest in contemporary drug discovery and materials science. Designed for researchers, scientists, and professionals in drug development, this document delves into the core principles of its mass spectrometric behavior, offering both theoretical insights and practical, field-proven protocols. Our approach is grounded in established scientific principles to ensure technical accuracy and reproducibility.

Introduction: The Analytical Significance of this compound

This compound (C₈H₁₀F₂, Molar Mass: 144.16 g/mol ) is a unique molecule that combines the rigid scaffold of a difluorinated cyclohexane ring with the reactive functionality of a terminal alkyne.[1][2] The gem-difluoro group imparts distinct electronic properties and metabolic stability, while the ethynyl group serves as a versatile handle for click chemistry and other conjugation reactions. Understanding its behavior under mass spectrometric conditions is crucial for its identification, characterization, and quantification in complex matrices.

Part 1: Fundamental Principles of Ionization and Fragmentation

The mass spectrometric analysis of this compound begins with the selection of an appropriate ionization technique. The choice of ionization will significantly influence the appearance of the mass spectrum, particularly the abundance of the molecular ion and the extent of fragmentation.

Ionization Techniques for Fluorinated Molecules

Given the structure of this compound, both soft and hard ionization techniques can be employed, each offering distinct advantages.

-

Electron Ionization (EI): As a hard ionization technique, EI typically induces extensive fragmentation. This can be highly valuable for structural elucidation, as the fragmentation pattern provides a detailed fingerprint of the molecule. However, for fluorinated compounds, the molecular ion peak may be weak or absent.[3]

-

Electrospray Ionization (ESI): A soft ionization technique, ESI is ideal for obtaining a strong signal for the molecular ion, often as an adduct with protons ([M+H]⁺) or other cations like sodium ([M+Na]⁺).[4] This is particularly useful for confirming the molecular weight of the compound. ESI is generally less prone to in-source fragmentation, although this can be induced under specific conditions.[5] For fluorinated compounds, specialized ESI techniques like UniSpray ionization have been shown to enhance signal response.[6]

Predicted Mass-to-Charge Ratios

The predicted mass-to-charge ratios (m/z) for the molecular ion and its common adducts are essential for initial identification.

| Ion Species | Predicted m/z | Notes |

| [M]⁺ | 144.07 | Molecular ion (radical cation), expected in EI |

| [M+H]⁺ | 145.08 | Protonated molecule, common in positive-ion ESI |

| [M+Na]⁺ | 167.06 | Sodium adduct, common in positive-ion ESI |

| [M-H]⁻ | 143.07 | Deprotonated molecule, possible in negative-ion ESI |

| Data sourced from PubChem predictions.[4] |

Part 2: Elucidating the Fragmentation Pathway

The fragmentation of this compound is expected to be driven by the presence of the fluorine atoms, the cyclic structure, and the ethynyl group. The following is a proposed fragmentation pathway under Electron Ionization (EI) conditions.

Key Fragmentation Mechanisms

-

Loss of HF: A common fragmentation pathway for fluorinated compounds is the elimination of a neutral hydrogen fluoride (HF) molecule (mass loss of 20 Da). This can occur through rearrangement reactions.

-

Ring Opening and Cleavage: The cyclohexane ring can undergo cleavage, leading to the formation of smaller, stable carbocations. The presence of the gem-difluoro group will influence the stability of adjacent carbocations.

-

Retro-Diels-Alder Reaction: Cyclohexene-like structures, which could be formed after initial fragmentation, are known to undergo retro-Diels-Alder reactions, resulting in the loss of a neutral molecule like ethene (mass loss of 28 Da).[7]

-

Loss of the Ethynyl Group: The ethynyl group (-C₂H) can be lost as a radical, resulting in a mass loss of 25 Da.

The following diagram illustrates the proposed fragmentation pathways for this compound under EI.

Caption: Proposed fragmentation pathway of this compound.

Part 3: Experimental Protocol for Mass Spectrometric Analysis

This section provides a detailed, step-by-step methodology for the analysis of this compound using both Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization and Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization.

Experimental Workflow Diagram

Caption: General experimental workflow for MS analysis.

GC-MS (EI) Protocol

-

Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a volatile solvent such as dichloromethane or ethyl acetate.

-

GC Conditions:

-

Injector: Split/splitless injector at 250°C with a 1:50 split ratio.

-

Column: A non-polar column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

-

Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-400.

-

LC-MS (ESI) Protocol

-

Sample Preparation: Prepare a 1 mg/mL stock solution in methanol or acetonitrile. Further dilute to 1 µg/mL in the initial mobile phase.

-

LC Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate at 5% B for 3 minutes.

-

Flow Rate: 0.3 mL/min.

-

-

MS Conditions:

-

Ion Source: Electrospray Ionization (ESI) in both positive and negative ion modes.

-

Capillary Voltage: +3.5 kV (positive mode), -3.0 kV (negative mode).

-

Gas Temperature: 325°C.

-

Nebulizer Pressure: 40 psi.

-

Scan Range: m/z 50-500.

-

Conclusion

The mass spectrometric analysis of this compound requires a considered approach to both ionization and the interpretation of fragmentation data. Electron Ionization is invaluable for structural confirmation through its detailed fragmentation patterns, while Electrospray Ionization provides clear evidence of the molecular weight. By understanding the fundamental principles of its fragmentation and employing robust analytical protocols, researchers can confidently identify and characterize this important molecule in their studies. The methodologies and insights provided in this guide serve as a strong foundation for the successful mass spectrometric analysis of this compound and related fluorinated compounds.

References

-

An Alternative Ionization Technique for Perfluorinated Alkyl Substance (PFAS) Analysis: Evaluating UniSpray for Water and Soil Samples - Waters Corporation. Available at: [Link]

-

Enhanced Elemental Mass Spectrometry of Fluorine and Chlorine via Chemical Ionization in the Afterglow of an Inductively Coupled Plasma - ProQuest. Available at: [Link]

-

This compound (C8H10F2) - PubChemLite. Available at: [Link]

-

cis-1-Ethynyl-4-fluoro-cyclohexane | C8H11F | CID 54011429 - PubChem. Available at: [Link]

-

Alternative Ionization Techniques for Analysis of Perfluoroalkyl Substances (PFAS) at Low Levels - YouTube. Available at: [Link]

-

Mass spectra of fluorocarbons - NIST. Available at: [Link]

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Available at: [Link]

-

Video: Mass Spectrometry: Cycloalkene Fragmentation - JoVE. Available at: [Link]

-

High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow | Analytical Chemistry - ACS Publications. Available at: [Link]

-

mass spectra - fragmentation patterns - Chemguide. Available at: [Link]

-

ChemRxiv - synthesis of conjugated linear and cyclic polyynes by alkyne metathesis. Available at: [Link]

-

Stereoselective Dihalogenation of Alkynes to Access Enantioenriched Z-Vicinal Dihaloalkene Atropisomers | Journal of the American Chemical Society. Available at: [Link]

-

This compound (1 x 1 g) - Reagentia. Available at: [Link]

-

ESI-MS Analysis of Thiol-yne Click Reaction in Petroleum Medium - MDPI. Available at: [Link]

-

Understanding the Electrospray Ionization Response Factors of Per- and Poly-Fluoroalkyl Substances (PFAS) - PMC - NIH. Available at: [Link]

-

Structural characterization and mass spectrometry fragmentation signatures of macrocyclic alkanes isolated from a Sydney Basin torbanite, Australia - Springer. Available at: [Link]

-

Fragmentation (mass spectrometry) - Wikipedia. Available at: [Link]

-

This compound - Appretech Scientific Limited. Available at: [Link]

Sources

- 1. This compound | 1202245-66-6 [m.chemicalbook.com]

- 2. appretech.com [appretech.com]

- 3. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 4. PubChemLite - this compound (C8H10F2) [pubchemlite.lcsb.uni.lu]

- 5. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Video: Mass Spectrometry: Cycloalkene Fragmentation [jove.com]

Introduction: Deciphering Molecular Structure Through Vibration

An In-Depth Technical Guide to the FTIR Spectrum of 4-Ethynyl-1,1-difluorocyclohexane

Fourier Transform Infrared (FTIR) Spectroscopy stands as a cornerstone analytical technique in modern chemical analysis, offering profound insights into molecular structure with remarkable speed and precision.[1][2] The principle of FTIR spectroscopy lies in the interaction of infrared radiation with a molecule, which induces vibrations in its chemical bonds.[3] Because specific bonds and functional groups absorb infrared energy at characteristic frequencies, the resulting spectrum serves as a unique molecular "fingerprint."[2][3] This guide provides a detailed technical analysis of the FTIR spectrum of this compound, a molecule of interest in medicinal chemistry and materials science due to its unique combination of a conformationally restricted difluorinated ring and a reactive terminal alkyne handle.[4][5][6] For researchers, scientists, and drug development professionals, a thorough understanding of this molecule's spectral features is paramount for confirming its identity, assessing its purity, and monitoring its transformations in chemical reactions.

Molecular Architecture and Predicted Vibrational Signatures